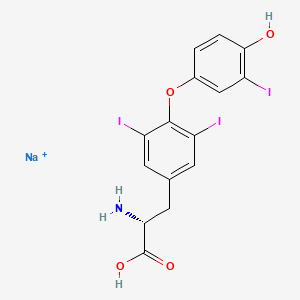
Sodium (+)-triiodothyronine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium (+)-triiodothyronine is a synthetic form of the thyroid hormone triiodothyronine (T3), which plays a crucial role in regulating metabolism, growth, and development in the human body. This compound is often used in medical treatments for thyroid disorders, such as hypothyroidism, where the thyroid gland does not produce enough hormones.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (+)-triiodothyronine typically involves the iodination of tyrosine residues in thyroglobulin, followed by hydrolysis to release the hormone. The process can be summarized as follows:
Iodination: Tyrosine residues in thyroglobulin are iodinated using iodine or iodide salts under oxidative conditions.
Coupling: The iodinated tyrosine residues couple to form diiodotyrosine (DIT) and monoiodotyrosine (MIT).
Hydrolysis: The coupled product is hydrolyzed to release triiodothyronine (T3).
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis and purification processes. The key steps include:
Chemical Synthesis: Large-scale iodination and coupling reactions are carried out in controlled environments.
Purification: The synthesized product is purified using techniques such as crystallization, chromatography, and recrystallization to obtain high-purity this compound.
化学反应分析
Types of Reactions
Sodium (+)-triiodothyronine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form deiodinated metabolites.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: Halogen substitution reactions can occur, leading to the formation of different iodinated compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine, and other oxidizing agents are commonly used.
Reducing Agents: Sodium borohydride and other reducing agents can be used for reduction reactions.
Substitution Reactions: Halogen exchange reactions can be carried out using halide salts under specific conditions.
Major Products Formed
Deiodinated Metabolites: Products formed from oxidation reactions.
Precursor Forms: Products formed from reduction reactions.
Iodinated Compounds: Products formed from substitution reactions.
科学研究应用
Sodium (+)-triiodothyronine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Studied for its role in cellular metabolism and gene expression.
Medicine: Used in the treatment of thyroid disorders and as a diagnostic tool in thyroid function tests.
Industry: Employed in the production of pharmaceuticals and as a standard in analytical chemistry.
作用机制
Sodium (+)-triiodothyronine exerts its effects by binding to thyroid hormone receptors (TRs) in the nucleus of cells. This binding activates the transcription of target genes involved in metabolism, growth, and development. The molecular targets and pathways include:
Thyroid Hormone Receptors (TRs): TRα and TRβ isoforms.
Gene Transcription: Activation of genes involved in energy metabolism, protein synthesis, and cell differentiation.
Metabolic Pathways: Regulation of basal metabolic rate, thermogenesis, and lipid metabolism.
相似化合物的比较
Sodium (+)-triiodothyronine can be compared with other thyroid hormones and analogs, such as:
Levothyroxine (T4): A synthetic form of thyroxine, which is converted to triiodothyronine (T3) in the body.
Liothyronine (T3): Another synthetic form of triiodothyronine, similar to this compound.
Diiodothyronine (T2): A less active form of thyroid hormone with two iodine atoms.
Uniqueness
This compound is unique due to its rapid onset of action and higher potency compared to other thyroid hormones. It is particularly useful in situations where a quick therapeutic response is required, such as in the treatment of myxedema coma.
属性
分子式 |
C15H12I3NNaO4+ |
|---|---|
分子量 |
673.96 g/mol |
IUPAC 名称 |
sodium;(2R)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid |
InChI |
InChI=1S/C15H12I3NO4.Na/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22;/h1-4,6,12,20H,5,19H2,(H,21,22);/q;+1/t12-;/m1./s1 |
InChI 键 |
SBXXSUDPJJJJLC-UTONKHPSSA-N |
手性 SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)C[C@H](C(=O)O)N)I)I)O.[Na+] |
规范 SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















